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Compound of Interest

Compound Name: (R)-Methyl 2-hydroxybutanoate

Cat. No.: B1600845 Get Quote

An In-Depth Technical Guide to (R)-Methyl 2-hydroxybutanoate for Advanced Research and

Pharmaceutical Development

Executive Summary
(R)-Methyl 2-hydroxybutanoate is a significant chiral building block in modern organic

synthesis, particularly valued in the pharmaceutical industry for the construction of complex,

stereospecific active pharmaceutical ingredients (APIs). Its defined stereochemistry at the C2

position makes it an essential precursor for molecules where biological activity is dependent on

a specific enantiomer. This guide provides a comprehensive overview of its chemical identity,

physicochemical properties, synthesis methodologies, analytical characterization, and

applications, with a focus on providing practical, field-proven insights for researchers, chemists,

and drug development professionals.

Chemical Identity and Properties
The fundamental characteristics of a chemical entity are critical for its effective use in synthesis

and process development. Understanding these properties ensures proper handling, reaction

setup, and purification.

Core Identifiers
A compound's identity is unequivocally established through a set of standardized identifiers,

crucial for regulatory submissions, procurement, and literature searches.
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Identifier Value

CAS Number 73349-07-2[1][2][3]

IUPAC Name methyl (2R)-2-hydroxybutanoate[3]

Synonyms (R)-METHYL 2-HYDROXYBUTANOATE[3]

Molecular Formula C₅H₁₀O₃[1][3]

InChIKey DDMCDMDOHABRHD-SCSAIBSYSA-N[3]

SMILES CC--INVALID-LINK--O[1][3]

Physicochemical Properties
The physical and chemical properties dictate the compound's behavior in different

environments and are fundamental for designing experimental protocols, including reaction

conditions and purification strategies.

Property Value Source

Molecular Weight 118.13 g/mol [1][3]

Appearance Colorless to pale yellow liquid [4]

Boiling Point 159.3 °C [1][5]

Density 1.05 g/cm³ [1]

Flash Point 54.6 °C [1][5]

Storage
2°C - 8°C, in a well-closed

container
[1]

Significance in Asymmetric Synthesis and Drug
Development
The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by

the fact that different enantiomers of a drug can have vastly different pharmacological and

toxicological profiles. (R)-Methyl 2-hydroxybutanoate serves as a vital chiral pool starting
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material, providing a pre-defined stereocenter that can be incorporated into a larger target

molecule, simplifying the synthetic route and avoiding costly and complex chiral separation or

asymmetric synthesis steps later in the process. Its utility is noted as a synthetic intermediate

for pharmaceuticals like antiepileptic drugs[6]. Chiral intermediates like this are crucial for

creating drugs with the correct spatial orientation for biological activity[7].

Synthesis Methodologies
The production of enantiomerically pure (R)-Methyl 2-hydroxybutanoate is critical. While

several methods exist, biocatalytic approaches are increasingly favored due to their high

selectivity, mild reaction conditions, and reduced environmental impact compared to traditional

chemical methods.

Overview of Synthetic Strategies
Enantioselective Reduction: The most common and efficient method involves the asymmetric

reduction of the prochiral ketone, methyl 2-oxobutanoate. This is often achieved using

biocatalysts, such as yeast or isolated ketoreductase enzymes, which can provide high

enantiomeric excess (e.e.).

Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a

racemic mixture of methyl 2-hydroxybutanoate, leaving the desired (R)-enantiomer

unreacted. This is typically less efficient as the maximum theoretical yield is 50%.

From Chiral Precursors: Synthesis can also begin from an existing chiral molecule, such as

(R)-2-hydroxybutyric acid, followed by esterification.

Detailed Protocol: Biocatalytic Synthesis of (R)-Methyl
2-hydroxybutanoate
This protocol describes a representative method for the asymmetric reduction of methyl 2-

oxobutanoate using a recombinant ketoreductase (KRED) enzyme with cofactor regeneration.

Causality Behind Choices:

Enzyme: A ketoreductase is chosen for its high stereoselectivity in reducing ketones to chiral

alcohols.
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Cofactor Regeneration: The KRED requires a hydride source, typically NADPH. Using a

catalytic amount of NADPH with a regeneration system (e.g., glucose dehydrogenase and

glucose) is economically and practically superior to using a stoichiometric amount of the

expensive cofactor.

Buffer and pH: A buffered aqueous solution at a physiological pH (e.g., pH 7.0) is used to

maintain the enzyme's structural integrity and catalytic activity.

Step-by-Step Methodology:

Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100

mM potassium phosphate buffer, pH 7.0).

Reagent Addition: Add the substrate, methyl 2-oxobutanoate, to a final concentration of 50

mM.

Cofactor System: Add NADP⁺ (1 mM), D-glucose (100 mM), and glucose dehydrogenase

(GDH, ~5 U/mL) for cofactor regeneration.

Enzyme Addition: Initiate the reaction by adding the ketoreductase enzyme specific for

producing the (R)-enantiomer.

Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle

agitation. Monitor the reaction progress by taking aliquots and analyzing them via GC or

HPLC.

Workup and Extraction: Once the reaction is complete (typically >99% conversion), quench

the reaction by adding a water-immiscible organic solvent such as ethyl acetate. Separate

the organic layer.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the

solvent under reduced pressure. The crude product can be further purified by silica gel

chromatography if necessary.

Synthesis Workflow Diagram
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Caption: Biocatalytic synthesis workflow for (R)-Methyl 2-hydroxybutanoate.

Analytical Characterization and Quality Control
Ensuring the chemical and stereochemical purity of (R)-Methyl 2-hydroxybutanoate is

paramount for its application in pharmaceutical synthesis.

Purity Assessment
Standard chromatographic techniques are employed to determine the chemical purity and

identify any process-related impurities.
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Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or Mass

Spectrometer (MS), GC is ideal for assessing the purity of volatile compounds like this ester.

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can also

be used, particularly for monitoring non-volatile impurities.

Enantiomeric Purity Determination
Determining the enantiomeric excess (e.e.) is the most critical quality control step.

Chiral Chromatography (GC or HPLC): This is the gold standard method. The sample is

passed through a column containing a chiral stationary phase (CSP), which interacts

differently with the (R) and (S) enantiomers, leading to their separation and allowing for

accurate quantification of each.

Detailed Protocol: Chiral HPLC Analysis
Causality Behind Choices:

Stationary Phase: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose

derivatives) is highly effective for separating a wide range of enantiomers, including hydroxy

esters.

Mobile Phase: A non-polar mobile phase (e.g., hexane/isopropanol) is typically used with

these columns. The ratio is optimized to achieve good separation (resolution) in a

reasonable runtime. Isopropanol acts as the polar modifier, influencing retention time and

enantioselectivity.

Step-by-Step Methodology:

Column: Chiralcel OD-H or equivalent (amylose-based CSP).

Mobile Phase: 95:5 (v/v) n-Hexane / Isopropanol.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm.
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Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile

phase.

Injection: Inject 10 µL onto the column.

Analysis: The two enantiomers will elute at different retention times. The enantiomeric

excess is calculated using the peak areas of the (R) and (S) enantiomers: e.e. (%) = [

(Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Quality Control Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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